5-(3-Pyridylmethylene)rhodanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3785-78-2 |
|---|---|
Molecular Formula |
C9H6N2OS2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
(5Z)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)4-6-2-1-3-10-5-6/h1-5H,(H,11,12,13)/b7-4- |
InChI Key |
WCMBSDRTRVIVGG-DAXSKMNVSA-N |
SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=S)S2 |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)NC(=S)S2 |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=S)S2 |
Other CAS No. |
3785-78-2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 5 3 Pyridylmethylene Rhodanine and Its Derivatives
Synthetic Strategies for the Rhodanine (B49660) Core and 5-Arylidene Formation
The formation of the 5-arylidene rhodanine scaffold is a crucial step in the synthesis of these biologically active molecules. The most common and versatile method for this transformation is the Knoevenagel condensation.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is the cornerstone for synthesizing 5-arylidene rhodanine derivatives. isaacpub.orgnanobioletters.com This reaction involves the condensation of an active methylene (B1212753) compound, in this case, rhodanine or its N-substituted derivatives, with an aldehyde, such as 3-pyridinecarboxaldehyde, to form the exocyclic double bond at the C-5 position of the rhodanine ring. mdpi.comnih.gov
A typical procedure involves reacting the rhodanine derivative with the appropriate aldehyde in the presence of a base and a suitable solvent. For instance, a mixture of a rhodanine-3-carboxyalkyl acid and an aldehyde can be heated to reflux in isopropanol (B130326) with triethylamine (B128534) as the base. mdpi.com Various catalysts have been explored to improve the efficiency and yield of this reaction, including glycine, ammonium (B1175870) acetate (B1210297), 2,2,6,6-tetramethyl piperidine (B6355638), and sodium acetate in acetic acid. isaacpub.orgresearchgate.net
The reaction conditions can be tailored to achieve the desired product. For example, some protocols utilize refluxing in glacial acetic acid with anhydrous sodium acetate. tandfonline.com The choice of solvent and catalyst can significantly impact the reaction outcome, with some combinations leading to higher yields than others. For instance, using methanol (B129727) as a solvent with ethylenediammonium diacetate as a catalyst at room temperature has been reported to give high yields, whereas using ethanol (B145695) with piperidine as a catalyst may not yield any product. mdpi.com
Green Chemistry Principles in Synthesis (e.g., solvent-free, grinding)
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. In the context of 5-arylidene rhodanine synthesis, this has led to the exploration of solvent-free and grinding techniques. isaacpub.orgtandfonline.com These "green" approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and simplify reaction procedures. tandfonline.com
Grinding, a mechanochemical method, involves the physical grinding of solid reactants in the absence of a solvent. This technique has been successfully applied to the Knoevenagel condensation of 4-thiazolidinones with aromatic aldehydes using anhydrous ammonium acetate as a catalyst. tandfonline.com The reaction proceeds by grinding the reactants together in a mortar, leading to the formation of the desired product as a solid mass. tandfonline.com This method is simple, efficient, and avoids the environmental issues associated with traditional solvent-based syntheses. tandfonline.com
Solvent-free conditions can also be achieved using catalysts like 2-hydroxy ethylammonium (B1618946) acetate. isaacpub.org This approach offers high yields, short reaction times, and operational simplicity. The catalyst itself can be easily prepared from inexpensive starting materials and can be recycled and reused, further enhancing the green credentials of the synthesis. isaacpub.org
Catalytic Methods (e.g., ionic liquid catalysis, microwave irradiation)
To further enhance the efficiency and greenness of the synthesis of 5-arylidene rhodanine derivatives, various catalytic methods, including the use of ionic liquids and microwave irradiation, have been investigated. derpharmachemica.comresearchgate.nethelsinki.fi
Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure and high thermal stability. researchgate.net They can act as both the solvent and the catalyst in chemical reactions. researchgate.net For instance, the Brønsted acidic ionic liquid [Et3NH][HSO4] has been used as an efficient and recyclable catalyst for the synthesis of 5-arylidene-rhodanine conjugates under solvent-free conditions. researchgate.net Other ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) and [TMG][Lac], have also been successfully employed. isaacpub.orgnih.gov
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. helsinki.firesearchgate.netscielo.org.mx The combination of microwave heating with ionic liquids or other catalysts can create a synergistic effect, further accelerating the reaction rate. nih.gov For example, the synthesis of 5-arylidenerhodanines has been achieved in high yields and short reaction times using alum as a catalyst in water under microwave irradiation. derpharmachemica.com Similarly, the use of CuFe2O4 nanoparticles as a magnetically separable heterogeneous catalyst in water under microwave irradiation provides an eco-friendly and efficient route to these compounds. nanobioletters.com
Stereochemical Control in Olefin Formation (e.g., Z-configuration)
The exocyclic double bond formed during the Knoevenagel condensation can exist as either the E or Z isomer. In the context of 5-arylidene rhodanine derivatives, the Z-configuration is generally the more thermodynamically stable and is the isomer that is typically formed. nih.govmdpi.com Spectroscopic data, particularly 1H NMR, can be used to confirm the stereochemistry of the double bond. The chemical shift of the methine proton (=CH) is a key indicator of the isomeric form. nih.gov The synthesis of these compounds often results in the selective formation of the Z-isomer. mdpi.com
Derivatization at the N-3 Position of the Rhodanine Ring
Modification of the rhodanine scaffold at the N-3 position is a common strategy to create a diverse library of compounds with potentially enhanced or novel biological activities. This is typically achieved by introducing various aliphatic and aromatic substituents.
N-Substitution with Aliphatic and Aromatic Moieties
The nitrogen atom at the 3-position of the rhodanine ring can be readily functionalized with a variety of aliphatic and aromatic groups. This is often accomplished by reacting a pre-formed rhodanine with an appropriate alkyl or aryl halide. For instance, N-substituted 5-arylidenerhodanines can be synthesized in a one-pot, two-step process using either conventional heating or microwave irradiation. mdpi.com
The introduction of carboxyalkyl groups, such as acetic acid or propionic acid moieties, at the N-3 position has been a focus of research. mdpi.comuj.edu.plnih.gov These derivatives are synthesized by reacting rhodanine with the corresponding haloalkanoic acid. The resulting N-substituted rhodanines can then undergo Knoevenagel condensation with various aldehydes to yield a range of 5-arylidene derivatives. mdpi.com The nature of the substituent at the N-3 position, along with the substituent on the arylidene ring, has been shown to be significant for the biological activity of these compounds. uj.edu.pl For example, studies have indicated that the presence of a diethylamine (B46881) group in the aromatic system and the length of the carboxyalkyl chain at N-3 can be more critical for antibacterial activity than the nature of the C-5 substituent. uj.edu.pl
The synthesis of N-aryl substituted rhodanines has also been explored. For example, (Z)-3-(4-chlorophenyl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one has been synthesized, demonstrating the feasibility of introducing aromatic groups at the N-3 position. mdpi.com
Glycosylation Reactions (e.g., N-Glucosylation)
The incorporation of sugar moieties into the rhodanine scaffold, a process known as glycosylation, has been explored to generate novel derivatives with potential therapeutic applications. Both N-glucosylation and S-glucosylation of the rhodanine ring have been successfully achieved, leading to the formation of rhodanine nucleoside analogues.
The synthesis of these glycosylated derivatives often involves the reaction of rhodanine with a protected sugar, such as α-acetobromoglucose, in the presence of a base. nih.gov This reaction can lead to the formation of both N- and S-glycosylated products. For instance, the reaction of rhodanine (1) with α-acetobromoglucose (3) under basic conditions yields both the protected nitrogen nucleoside (4) and the protected sulfur nucleoside (5). nih.gov
The subsequent deacetylation of these protected nucleosides is a critical step. The deacetylation of the protected nitrogen nucleoside (4) can be achieved using sodium methoxide (B1231860) in methanol to yield the deprotected nitrogen nucleoside (6) without compromising the integrity of the rhodanine ring. nih.gov However, the deacetylation of the protected sulfur nucleoside (5) under similar conditions has been reported to result in the cleavage of the rhodanine ring, leading to a hydrolysis product (7). nih.gov
Furthermore, N-glucosyl derivatives of 2-thioxo-4-thiazolidinones have been investigated for their potential as antiviral agents, with some studies suggesting they may inhibit viral RNA synthesis. nih.gov The synthesis of 5-arylidene-2-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)-2-thioxo-4-thiazolidinones has also been reported, expanding the library of glycosylated rhodanine derivatives. nih.gov
Table 1: Synthesis of Glycosylated Rhodanine Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Rhodanine (1) | α-Acetobromoglucose (3) | Basic conditions | Protected N-nucleoside (4), Protected S-nucleoside (5) | nih.gov |
| Protected N-nucleoside (4) | NaOCH₃ / CH₃OH | Deacetylation | Deprotected N-nucleoside (6) | nih.gov |
| Protected S-nucleoside (5) | NaOCH₃ / CH₃OH | Deacetylation | Hydrolysis product (7) | nih.gov |
| 5-Arylidene-2-thioxo-4-thiazolidinones | 2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl bromide | - | 5-Arylidene-2-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)-2-thioxo-4-thiazolidinones | nih.gov |
Introduction of Carboxyalkyl Chains
The introduction of carboxyalkyl chains at the N-3 position of the rhodanine ring is a significant modification that has been extensively studied. This structural alteration has been shown to influence the physicochemical properties and biological activities of the resulting compounds.
The synthesis of these derivatives typically involves a two-step process. First, rhodanine-3-carboxyalkyl acids are prepared. The synthesis of rhodanine-3-acetic acid, rhodanine-3-propionic acid, rhodanine-3-butyric acid, rhodanine-3-valeric acid, rhodanine-3-caproic acid, and rhodanine-3-undecylic acid has been reported. mdpi.com The second step is a Knoevenagel condensation of the pre-formed rhodanine-3-carboxyalkyl acids with an appropriate aldehyde, such as 3-pyridinecarboxaldehyde, to yield the final 5-substituted derivatives. mdpi.com
For example, a series of rhodanine-3-carboxyalkyl acid derivatives featuring a pyridinyl moiety at the C-5 position have been synthesized and investigated for their antibacterial properties. mdpi.com The length of the carboxyalkyl chain has been shown to be a determinant of biological activity. uj.edu.plnih.gov Specifically, derivatives of rhodanine-3-propionic acid demonstrated higher activity against Gram-positive bacteria compared to their rhodanine-3-acetic acid counterparts. uj.edu.plnih.gov
Table 2: Synthesis of 5-(Pyridylmethylene)-rhodanine-3-carboxyalkyl Acids
| Rhodanine-3-carboxyalkyl Acid | Aldehyde | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Rhodanine-3-acetic acid | 3-Pyridinecarboxaldehyde | Knoevenagel condensation | 5-(3-Pyridylmethylene)rhodanine-3-acetic acid | mdpi.com |
| Rhodanine-3-propionic acid | 3-Pyridinecarboxaldehyde | Knoevenagel condensation | This compound-3-propionic acid | mdpi.comuj.edu.plnih.gov |
| Rhodanine-3-butyric acid | 3-Pyridinecarboxaldehyde | Knoevenagel condensation | This compound-3-butyric acid | mdpi.com |
| Rhodanine-3-valeric acid | 3-Pyridinecarboxaldehyde | Knoevenagel condensation | This compound-3-valeric acid | mdpi.com |
| Rhodanine-3-caproic acid | 3-Pyridinecarboxaldehyde | Knoevenagel condensation | This compound-3-caproic acid | mdpi.com |
| Rhodanine-3-undecylic acid | 3-Pyridinecarboxaldehyde | Knoevenagel condensation | This compound-3-undecylic acid | mdpi.com |
Development of Hybrid and Dimeric Rhodanine Architectures
Rhodanine-Linked Benzenesulfonamide (B165840) Conjugates
The synthesis of hybrid molecules that conjugate the rhodanine scaffold with other pharmacologically active moieties represents a strategic approach to developing novel compounds with potentially enhanced or synergistic biological activities. One such class of hybrid structures involves the linkage of rhodanine to a benzenesulfonamide group.
A series of rhodanine-linked benzenesulfonamide derivatives has been synthesized and evaluated as human carbonic anhydrase (hCA) inhibitors. mdpi.comnih.govunifi.it The synthetic strategy for these compounds involved the replacement of the indol-3-ylchalcone moiety in a parent benzenesulfonamide structure with rhodanine-linked aldehydes or isatins. mdpi.comnih.gov This molecular hybridization aims to combine the structural features of rhodanine with the well-established zinc-binding properties of the sulfonamide group, targeting metalloenzymes like carbonic anhydrase. mdpi.comnih.gov The resulting conjugates have demonstrated potent, nanomolar-range inhibition against various hCA isoforms. mdpi.comnih.govunifi.it
Table 3: Rhodanine-Linked Benzenesulfonamide Conjugates
| Starting Material Moiety | Reactant Moiety | Resulting Conjugate | Target | Reference |
|---|---|---|---|---|
| Benzenesulfonamide | Rhodanine-linked aldehydes/isatins | Rhodanine-linked benzenesulfonamide | Human Carbonic Anhydrase (hCA) | mdpi.comnih.govunifi.it |
Carbazole-Rhodanine Hybrid Structures
Another significant class of hybrid molecules is the carbazole-rhodanine conjugates. These compounds merge the carbazole (B46965) nucleus, a privileged scaffold in medicinal chemistry known for its diverse biological activities, with the rhodanine moiety.
A series of carbazole-rhodanine conjugates has been synthesized and investigated for their potential as topoisomerase II inhibitors. nih.gov The synthesis of these hybrids has been reported, and structure-activity relationship studies have indicated that the nature of substituents on the phenyl ring of the rhodanine component can influence their biological activity. nih.govijrpc.com For instance, the presence of electron-withdrawing groups on the phenyl ring has been found to enhance both enzyme inhibition and cytotoxicity. nih.govijrpc.com
Table 4: Carbazole-Rhodanine Hybrid Structures
| Scaffold 1 | Scaffold 2 | Resulting Hybrid | Investigated Activity | Reference |
|---|---|---|---|---|
| Carbazole | Rhodanine | Carbazole-rhodanine conjugate | Topoisomerase II inhibition | nih.govijrpc.com |
Bis-Rhodanine Systems
Bis-rhodanine systems, which contain two rhodanine rings within the same molecule, represent a class of dimeric architectures that have been synthesized through various methodologies. These compounds can be prepared using one-pot, three-component reactions or through the condensation of a pre-formed bis-rhodanine core with aromatic aldehydes. thieme-connect.comorientjchem.org
One synthetic route involves the reaction of a diamine, carbon disulfide, and chloroacetic acid to form a bis-rhodanine intermediate. orientjchem.orgjchps.com This intermediate can then undergo a Knoevenagel condensation with various aromatic aldehydes to yield 5-benzylidene bis-rhodanine derivatives. orientjchem.org Both conventional heating and microwave-assisted synthesis methods have been employed for the preparation of bis-rhodanine compounds, with the latter often providing advantages in terms of reaction time and yield. jchps.com Ultrasound irradiation has also been explored as an efficient and environmentally benign method for the synthesis of bis-rhodanine derivatives. tandfonline.comresearchgate.net
Table 5: Synthetic Approaches to Bis-Rhodanine Systems
| Synthetic Method | Reactants | Intermediate/Product | Reference |
|---|---|---|---|
| One-pot, three-component reaction | Primary amine, carbon disulfide, maleic anhydride | Bis(rhodanine) derivatives | thieme-connect.com |
| Conventional/Microwave-assisted | Diamine, carbon disulfide, chloroacetic acid | Bis-rhodanine | orientjchem.orgjchps.com |
| Knoevenagel condensation | Bis-rhodanine, aromatic aldehydes | 5-Benzylidene bis-rhodanine derivatives | orientjchem.org |
| Ultrasound irradiation | Diamines, carbon disulfide, dialkyl acetylenedicarboxylates | Bis-rhodanines | tandfonline.comresearchgate.net |
Computational Chemistry and Molecular Modeling Investigations of 5 3 Pyridylmethylene Rhodanine and Its Derivatives
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is employed to calculate various molecular properties and reactivity descriptors. For rhodanine (B49660) derivatives, DFT calculations, often using functionals like B3LYP and CAM-B3LYP with basis sets such as 6-311++G**, are crucial for understanding their fundamental characteristics. mdpi.comekb.eg
Researchers have utilized DFT to optimize the molecular geometries of rhodanine derivatives, confirming their stability through frequency calculations. ekb.eg These optimized structures are often non-planar. ekb.egnih.gov A key finding from these studies is the determination of the relative stability of different isomers. For instance, calculations have consistently shown that the Z-form of 5-arylmethylidene rhodanine derivatives is more stable than the E-form. nih.govsemanticscholar.org
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of significant interest. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. ekb.egmdpi.com A smaller energy gap generally implies higher reactivity. nih.gov DFT calculations have been used to determine these energies and correlate them with experimental observations, such as redox potentials and spectral data. mdpi.com For example, a good linear correlation has been found between DFT-calculated HOMO-LUMO energies and experimental redox potentials of some rhodanine derivatives. mdpi.com
Table 1: Selected DFT Calculated Properties for Rhodanine Derivatives
| Derivative | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 5-benzylidene-2-thioxo-thiazolidin-4-one | B3LYP/6-311++G** | Data not available | Data not available | 0.146 au |
Furthermore, DFT calculations have been instrumental in analyzing the nature of electronic transitions observed in UV-Vis spectra. ekb.egmdpi.com By employing Time-Dependent DFT (TD-DFT), researchers can simulate electronic absorption spectra and assign the observed bands to specific molecular orbital transitions, such as π-π* transitions within the rhodanine ring. ekb.eg
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as a 5-(3-Pyridylmethylene)rhodanine derivative, might interact with a biological target, typically a protein. nih.govbenthamscience.combenthamdirect.comresearchgate.net
In the context of rhodanine derivatives, molecular docking studies have been performed to investigate their binding modes with various protein targets, including tyrosine kinases like c-Src. nih.govbenthamscience.combenthamdirect.comresearchgate.net These studies are crucial for elucidating the potential mechanism of action for their observed biological activities, such as anticancer effects. nih.govbenthamscience.combenthamdirect.comresearchgate.net The process involves placing the ligand into the binding site of the protein and calculating the binding affinity, often expressed as a binding energy score.
Key interactions identified through docking studies of rhodanine derivatives with protein targets often involve hydrogen bonds and hydrophobic interactions. For example, studies have shown that the oxygen atoms of the rhodanine ring and any phenoxy groups, as well as the sulfur atoms of the rhodanine core, can form key hydrogen bonds with amino acid residues in the protein's active site. nih.govbenthamscience.combenthamdirect.comresearchgate.net
Table 2: Representative Molecular Docking Results for Rhodanine Derivatives
| Ligand | Protein Target (PDB ID) | Key Interacting Residues | Binding Energy (kcal/mol) |
|---|---|---|---|
| Rhodanine derivatives | Tyrosine kinase (c-Src) (3G6H) | Not explicitly detailed | Not explicitly detailed |
These computational predictions of ligand-protein interactions are often correlated with experimental data, such as enzyme inhibition assays, to validate the binding modes and guide the design of more potent inhibitors. nih.govbenthamscience.combenthamdirect.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com This approach is widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological effects. nih.govbenthamscience.combenthamdirect.comresearchgate.netsemanticscholar.orgresearchgate.net
For rhodanine derivatives, QSAR studies have been conducted to correlate their structural properties with various biological activities, including cytotoxic and anticancer effects. nih.govbenthamscience.combenthamdirect.comresearchgate.net These studies typically involve calculating a large number of molecular descriptors for each compound in a series. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.
Multiple Linear Regression (MLR) and other statistical methods are then used to build a QSAR model that relates a subset of these descriptors to the observed biological activity. mdpi.comnih.gov The quality of a QSAR model is assessed by various statistical parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²(CV)), and the predictive r² for an external test set. nih.govbenthamscience.combenthamdirect.comresearchgate.netmdpi.com A good QSAR model should have high statistical significance and good predictive power. mdpi.com
For instance, a QSAR study on the cytotoxic activity of a series of rhodanine derivatives against a human T-cell lymphoma cell line resulted in a model with an r² of 0.75 and a Q²LOO of 0.64. nih.govbenthamscience.combenthamdirect.comresearchgate.net The descriptors included in this model, such as MATS2e, MATs7e, and RDF060p, highlighted the importance of atoms with higher polarizability in the outer regions of the molecules for their cytotoxic activity. nih.govbenthamscience.combenthamdirect.comresearchgate.net
Table 3: Key Parameters in QSAR Models for Rhodanine Derivatives
| Activity Studied | Statistical Method | Key Descriptors | r² | q² (or r²(CV)) |
|---|---|---|---|---|
| Cytotoxicity against Human T cell lymphoma | MLR | MATS2e, MATs7e, RDF060p | 0.75 | 0.64 |
Note: This table showcases examples of QSAR models developed for rhodanine derivatives, illustrating the types of descriptors and statistical robustness of the models.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. whiterose.ac.uk For flexible molecules like this compound, understanding the preferred conformations is crucial as it can significantly influence their interaction with biological targets.
Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational space of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of a ligand and its complex with a protein. These simulations can help in understanding the stability of ligand-protein interactions predicted by molecular docking and can identify key conformational changes that may occur upon binding.
While specific MD simulation studies on this compound were not detailed in the provided search results, the general approach involves placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for all atoms. This allows for the observation of how the molecule flexes and changes its shape over a period of time, providing insights into its energetically accessible conformations. These studies are particularly valuable for understanding the flexibility of the molecule and how it might adapt its shape to fit into a binding pocket.
Electrostatic Potential and Electron Density Distribution Mapping
The electrostatic potential (ESP) and electron density distribution are fundamental properties of a molecule that govern its chemical reactivity and intermolecular interactions. computationalscience.orglibretexts.org ESP maps, in particular, are valuable tools for visualizing the charge distribution on the surface of a molecule. computationalscience.orgresearchgate.netnih.gov
These maps are typically generated from quantum chemical calculations, such as DFT. mdpi.com The ESP is plotted on the molecular surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential.
For rhodanine derivatives, ESP maps can highlight the nucleophilic and electrophilic sites within the molecule. For example, the oxygen and sulfur atoms of the rhodanine ring are expected to be regions of negative potential, while the hydrogen atoms attached to nitrogen or carbon might show positive potential. In a study of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids, molecular electrostatic potential maps indicated a concentration of electronic potential of different signs around the nitrogen and sulfur atoms for certain derivatives, which was correlated with their biological activity. mdpi.com
The analysis of electron density distribution, often done using the Quantum Theory of Atoms in Molecules (QTAIM), can provide further insights into the nature of chemical bonds and non-covalent interactions within the molecule. mdpi.comnih.gov For instance, the presence of a bond critical point between two atoms can indicate the existence of an interaction, such as a hydrogen bond or a halogen bond. mdpi.com
Biological Activity Spectrum and Molecular Mechanisms of Action of 5 3 Pyridylmethylene Rhodanine Derivatives
Anticancer Potency and Cellular Effects
Derivatives of 5-(3-Pyridylmethylene)rhodanine exhibit significant anticancer activity through various cellular effects, including cytotoxicity against a range of cancer cell lines, induction of programmed cell death (apoptosis), and disruption of the cell cycle.
Cytotoxicity Across Various Cancer Cell Lines (e.g., HepG2, MCF-7, A549, HeLa, K562)
The cytotoxic potential of rhodanine (B49660) derivatives has been evaluated against numerous human cancer cell lines. While specific data for this compound is part of a broader class of compounds, the general class of 5-arylidene rhodanines, which includes the pyridylmethylene moiety, has shown promising activity.
For instance, various 5-substituted rhodanine derivatives have demonstrated cytotoxicity against liver (HepG2), breast (MCF-7), lung (A549), cervical (HeLa), and leukemia (K562) cancer cells. mdpi.comjksus.orgmdpi.com One study highlighted a 5-benzylidene rhodanine derivative that was particularly effective against the A549 lung cancer cell line, with a 50% cytotoxic concentration (CTC₅₀) of 3.6 μg/mL. mdpi.com Another series of N-substituted rhodanine derivatives showed good antiproliferative activity against the K562 cell line, with IC₅₀ values of 14.60 and 11.10 µg/mL for compounds with -CH₂COOH and -CH(CH₃)COOH substitutions, respectively. mdpi.com Furthermore, certain 5-benzylidene rhodanine derivatives have shown inhibitory activity against HeLa, A549, and MCF-7 cell lines with IC₅₀ values in the micromolar range. mdpi.com
| Compound Class | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| 5-benzylidene rhodanine derivative (L-tyrosine incorporated) | A549 (Lung) | CTC₅₀ | 3.6 µg/mL | mdpi.com |
| N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide derivative | MCF-7 (Breast) | % Inhibition | 64.4% at 100 µg/mL | mdpi.com |
| N-substituted rhodanine (-CH₂COOH) | K562 (Leukemia) | IC₅₀ | 14.60 µg/mL | mdpi.com |
| N-substituted rhodanine (-CH(CH₃)COOH) | K562 (Leukemia) | IC₅₀ | 11.10 µg/mL | mdpi.com |
| 5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-one | HeLa (Cervical) | IC₅₀ | 28.3 µM | mdpi.com |
| 5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-one | A549 (Lung) | IC₅₀ | 26.6 µM | mdpi.com |
| 5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-one | MCF-7 (Breast) | IC₅₀ | 28.6 µM | mdpi.com |
Apoptosis Induction and Cell Cycle Modulation (e.g., S-phase arrest)
A key mechanism contributing to the anticancer effects of rhodanine derivatives is their ability to induce apoptosis and modulate the cell cycle. medchemexpress.com Research has shown that certain derivatives can trigger programmed cell death in cancer cells. For example, some benzimidazole (B57391) derivatives have been found to induce apoptosis in A549, MDA-MB-231, and SKOV3 cancer cells. mdpi.com
Furthermore, these compounds can interfere with the normal progression of the cell cycle, often leading to arrest at specific phases. medchemexpress.com Studies on glucosylated rhodanine derivatives revealed that they can cause cell cycle arrest at the S-phase in HepG2 cells. tandfonline.com Specifically, one such compound increased the cell population in the S-phase to 49.6% from a control value of 39.15%. tandfonline.com Other related compounds have been shown to arrest the cell cycle in the G1, S, and G2 phases, depending on the specific derivative and cancer cell line. mdpi.com This disruption of cell cycle checkpoints prevents cancer cells from proliferating and can ultimately lead to apoptosis. nih.govnih.gov
Defined Molecular Targets in Oncogenesis
The anticancer activity of this compound derivatives is underpinned by their interaction with specific molecular targets that are crucial for cancer cell growth and survival.
Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, making them critical targets for cancer therapy. wikipedia.org Certain rhodanine derivatives function as topoisomerase II inhibitors. nih.gov These compounds can act as "topoisomerase poisons," stabilizing the transient complex formed between topoisomerase II and DNA. wikipedia.orgbiomedpharmajournal.org This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequently triggering apoptosis. wikipedia.orgnih.gov The planar structure of some rhodanine derivatives allows them to intercalate into the DNA helix, which can interfere with the binding of topoisomerase to DNA or distort the DNA backbone, further contributing to their inhibitory effect. nih.govoncotarget.com S-glucosylated rhodanines, for instance, have been specifically investigated for their potential to inhibit topoisomerase II and intercalate with DNA. tandfonline.comnih.gov
The Phosphatase of Regenerating Liver-3 (PRL-3) is a protein tyrosine phosphatase that is overexpressed in numerous metastatic cancers and is associated with cancer progression, invasion, and migration. nih.govnih.govmdpi.com Rhodanine-based compounds have been identified as potent and specific inhibitors of PRL-3. nih.govcaymanchem.com For example, a rhodanine derivative, identified as a PRL-3 inhibitor, demonstrated an IC₅₀ value of 0.9 μM. caymanchem.commedchemexpress.com Another study reported rhodanine derivatives, CG-707 and BR-1, that inhibited PRL-3 with IC₅₀ values of 0.8 μM and 1.1 μM, respectively. nih.govnih.gov These inhibitors were shown to block the migration and invasion of cancer cells overexpressing PRL-3 without causing general cytotoxicity. nih.gov The inhibition of PRL-3 by these compounds leads to the recovery of phosphorylation in its known substrates, confirming their specific action. nih.gov
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival. nih.gov Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. bohrium.comnih.gov The rhodanine scaffold is found in numerous compounds designed as protein kinase inhibitors. nih.gov For example, this compound itself has been identified as an inhibitor of Mitogen-activated protein kinase kinase kinase 5 with an IC₅₀ of 33,000 nM. aatbio.com Other rhodanine derivatives have shown inhibitory activity against various kinases, including DYRK1A, with some compounds exhibiting IC₅₀ values in the micromolar and even submicromolar range. mdpi.com The development of rhodanine-based kinase inhibitors is an active area of research, with efforts focused on creating potent and selective agents against various cancer-related kinases. nih.govnih.gov
Tyrosine Kinase Inhibition (e.g., BCR-ABL)
The chimeric oncoprotein Bcr-Abl, a constitutively active tyrosine kinase, is a hallmark of chronic myeloid leukemia (CML). mdpi.comd-nb.infowikipedia.org Its aberrant activity drives the proliferation of myeloid stem cells and is a prime target for therapeutic intervention. mdpi.comd-nb.info While first-generation tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, the emergence of drug resistance, often due to point mutations in the Bcr-Abl kinase domain, necessitates the development of new inhibitors. mdpi.comnih.gov
Derivatives of this compound have been investigated as potential Bcr-Abl inhibitors. The core concept behind their mechanism is the blockade of the ATP-binding site on the kinase, which prevents the phosphorylation of substrate proteins and subsequently halts the downstream signaling pathways that lead to cell proliferation and survival. nih.gov Research has shown that specific structural modifications on the rhodanine scaffold can lead to potent inhibition of both wild-type and certain mutant forms of Bcr-Abl. For instance, the introduction of particular S-glucosylated rhodanine derivatives has been explored for their antitumor properties, which are thought to involve mechanisms like topoisomerase II inhibition and DNA intercalation. nih.gov
| Compound Type | Target | Significance |
| Tyrosine Kinase Inhibitors | Bcr-Abl | Treatment of Chronic Myeloid Leukemia (CML). mdpi.comd-nb.info |
| S-glucosylated rhodanine derivatives | Topoisomerase II, DNA | Potential antitumor agents. nih.gov |
Antimicrobial Efficacy
A notable characteristic of this compound derivatives is their selective and potent antibacterial activity against Gram-positive bacteria, while generally being inactive against Gram-negative bacteria and yeasts. mdpi.comnih.gov This specificity is a significant area of research, as it can inform the development of targeted antibacterial therapies.
Studies have demonstrated that the antibacterial potency of these derivatives can be influenced by the nature of the substituents on the rhodanine ring. mdpi.comresearchgate.net For example, the introduction of a carboxyalkyl group at the N-3 position of the rhodanine core has been shown to enhance antimicrobial activity. mdpi.com The length of this carboxyalkyl linker can also modulate the activity, with certain lengths showing optimal efficacy. mdpi.com Furthermore, the position of the nitrogen atom within the pyridine (B92270) ring is crucial, with 5-(pyridin-2-ylmethylidene) derivatives exhibiting higher activity compared to their 3- and 4-pyridinyl counterparts. mdpi.com These compounds have shown efficacy against various Gram-positive strains, including Staphylococcus, Bacillus, and Micrococcus species. mdpi.com The minimum inhibitory concentrations (MICs) for these active compounds can be as low as a few micrograms per milliliter. mdpi.comnih.gov
In addition to their antibacterial properties, certain rhodanine derivatives, including those with a pyridinyl moiety, have been investigated for their antifungal potential. rsc.orgresearchgate.net The search for new antifungal agents is driven by the rise of drug-resistant fungal infections. rsc.org While the primary focus for many this compound derivatives has been on their antibacterial effects, the broader class of rhodanine-containing compounds has shown promise against various fungal pathogens. rsc.org The mechanism of antifungal action is believed to be similar to the antibacterial mechanism, involving the inhibition of essential fungal enzymes. rsc.orgsemanticscholar.org
The selective activity of these rhodanine derivatives against Gram-positive bacteria suggests a specific mode of action. A leading hypothesis is the inhibition of bacterial cell wall synthesis. researchgate.netnih.gov The peptidoglycan layer, a crucial component of the Gram-positive bacterial cell wall, is synthesized through a series of enzymatic steps, making it an excellent target for antibiotics. nih.gov
Two key enzymes in the early stages of peptidoglycan synthesis are Alanine racemase (Alr) and D-alanyl-D-alanine ligase (Ddl). researchgate.netnih.gov Alr is responsible for converting L-alanine to D-alanine, an essential building block of the peptidoglycan. Ddl then catalyzes the formation of the D-alanyl-D-alanine dipeptide. Inhibition of either of these enzymes would disrupt cell wall formation, leading to cell lysis. Molecular docking studies have suggested that rhodanine derivatives can bind to the active sites of these enzymes, preventing their normal function. researchgate.net
| Mechanism | Target Enzymes | Effect |
| Inhibition of Cell Wall Synthesis | Alanine racemase (Alr), D-alanyl-D-alanine ligase (Ddl) | Disruption of peptidoglycan formation, leading to bacterial cell death. researchgate.netnih.gov |
Antiviral Properties (e.g., HIV-1 Integrase, HCV NS5B RNA Polymerase Inhibition)
The therapeutic potential of this compound derivatives extends to the realm of antiviral agents. Research has explored their ability to inhibit key viral enzymes essential for replication.
One significant target is the HIV-1 integrase , an enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. Certain rhodanine derivatives have been designed and synthesized to act as inhibitors of this enzyme.
Another important viral target is the Hepatitis C virus (HCV) NS5B RNA Polymerase . natap.orgnatap.orgnih.gov This enzyme is crucial for replicating the viral RNA genome. nih.gov Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase can effectively block its function. natap.org Rhodanine-based compounds have been identified as potential NNIs of HCV NS5B, demonstrating their broad-spectrum antiviral capabilities. natap.orgnatap.org
Other Enzymatic Inhibition Profiles (e.g., Aldose Reductase, Carbonic Anhydrase)
Beyond their antimicrobial and antiviral activities, derivatives of this compound have been shown to inhibit other medically relevant enzymes.
Aldose reductase is an enzyme of the polyol pathway that, under hyperglycemic conditions, converts glucose to sorbitol. nih.govafjbs.comekb.eg The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications. nih.govekb.eg Rhodanine-3-acetamide derivatives have been synthesized and evaluated as potent inhibitors of both aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1). nih.govresearchgate.net Certain derivatives have shown inhibitory concentrations in the low micromolar and even nanomolar range, making them promising candidates for the management of diabetic complications. nih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. nih.gov While the direct inhibition of CAs by this compound itself is not extensively documented, the broader class of sulfonamide-containing heterocyclic compounds, which can be conceptually related to modified rhodanine structures, are well-established CA inhibitors. nih.gov This suggests a potential avenue for designing rhodanine-based CA inhibitors.
| Enzyme Target | Therapeutic Application |
| Aldose Reductase | Management of diabetic complications. nih.govekb.eg |
| Carbonic Anhydrase | Treatment of glaucoma, cancer. nih.gov |
Structure Activity Relationship Sar Analysis and Rational Drug Design Implications
Influence of Substituent Nature and Position at the Rhodanine (B49660) C-5 and N-3 Positions on Bioactivity
The substituents at the C-5 and N-3 positions of the rhodanine ring play a pivotal role in modulating the biological activity of its derivatives. ekb.eg Modifications at these sites can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.
C-5 Position: The C-5 position is typically substituted with an arylidene group, such as the 3-pyridylmethylene moiety. The nature and substitution pattern of this aromatic ring are critical for activity. For instance, in a series of 5-benzylidene rhodanine-3-carboxyalkyl acids, the presence of a bulky, tertiary amine group on the aromatic ring was found to be a promising feature for antibacterial compounds. researchgate.net In another study on anticancer agents, compounds with a cinnamoyl substitution at the C-5 position of the rhodanine ring demonstrated significant activity against MCF-7 breast cancer cells. researchgate.net Furthermore, the introduction of a 4-methoxybenzylidene group at the C-5 position resulted in a compound that inhibited the MCF-7 cancer cell line. mdpi.com Conversely, increasing the mass of the aryl substituent at the C-5 position has been shown to decrease cytotoxic activity in some cases. mdpi.com
N-3 Position: The N-3 position of the rhodanine ring is another key site for modification. The introduction of small substituents, such as a carboxymethyl group (-CH₂COOH), has been shown to yield compounds with good antiproliferative activity. mdpi.com Specifically, rhodanine-3-acetic acid derivatives have been a focal point of research since the market introduction of Epalrestat. nih.gov The length of the carboxyalkyl chain at the N-3 position also influences bioactivity. For example, derivatives of rhodanine-3-propionic acid showed the highest activity against Gram-positive bacteria in one study. nih.gov It is believed that the number of carbon atoms in the carboxyalkyl group is a significant factor for biological activity. nih.govresearchgate.net Lipophilic groups, like -CH₂COOC₂H₅, at the N-3 position can enhance anticancer activity, possibly by increasing cell permeability. mdpi.com
3,5-Disubstituted Derivatives: The simultaneous modification of both the C-5 and N-3 positions often leads to compounds with enhanced biological profiles. bohrium.com For instance, 3,5-disubstituted rhodanine derivatives have been found to be more suitable for higher and more selective cytotoxicity against particular cancer cell lines compared to their N-3-substituted counterparts. mdpi.com
Table 1: Influence of Substituents at C-5 and N-3 Positions on Bioactivity
| Position | Substituent | Biological Activity | Reference |
|---|---|---|---|
| C-5 | Cinnamoyl | Significant anticancer activity against MCF-7 cells. | researchgate.net |
| C-5 | 4-Methoxybenzylidene | Inhibition of MCF-7 cancer cell line. | mdpi.com |
| C-5 | Bulky tertiary amine on arylidene | Promising for antibacterial activity. | researchgate.net |
| N-3 | -CH₂COOH | Good antiproliferative activity. | mdpi.com |
| N-3 | Propionic acid | Highest activity against Gram-positive bacteria. | nih.gov |
| N-3 | -CH₂COOC₂H₅ (Lipophilic group) | Improved anticancer activity. | mdpi.com |
| C-5 & N-3 | 3,5-disubstitution | Higher and more selective cytotoxicity. | mdpi.com |
Stereochemical Aspects Affecting Biological Response
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. mhmedical.com For rhodanine derivatives, the geometry of the exocyclic double bond at the C-5 position is a key stereochemical feature. Syntheses of these compounds typically result in the formation of the Z-isomer. mdpi.comtandfonline.com The configuration of this double bond can be determined using NMR spectroscopy, where the chemical shift of the methine proton is indicative of the isomer. mdpi.com The specific stereoisomer can influence how the molecule interacts with its biological target, affecting binding affinity and subsequent biological response. nih.gov While the majority of studies focus on the more stable Z-isomer, the potential for differential activity between Z and E isomers remains an important consideration in drug design.
Role of Specific Intra- and Intermolecular Interactions (e.g., N···S electrostatic interactions)
The biological activity of 5-(3-Pyridylmethylene)rhodanine and its analogs is also governed by a network of non-covalent interactions. encyclopedia.pubfrontiersin.org These interactions, though weaker than covalent bonds, are crucial for molecular recognition at the active site of a biological target. mdpi.com
A particularly important interaction for pyridylmethylene rhodanine derivatives is the intramolecular N···S electrostatic interaction between the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the rhodanine core. nih.gov Studies have shown that derivatives capable of forming this interaction exhibit higher biological activity. nih.govresearchgate.net This interaction can influence the planarity of the molecule, which in turn can affect its ability to fit into a binding pocket. The presence of a bond critical point between the nitrogen and sulfur atoms, as determined by quantum chemical calculations, provides evidence for the existence of this interaction. researchgate.net
Other non-covalent interactions that play a role include hydrogen bonds, π-stacking, and van der Waals forces. researchgate.netencyclopedia.pub For example, in the solid state, rhodanine derivatives can form dimers through N-H···S hydrogen bonds. researchgate.net These intermolecular forces are critical in stabilizing the three-dimensional structure of large molecules like proteins and nucleic acids and heavily influence drug design. encyclopedia.pub
Correlation between Quantum Chemical Descriptors and Biological Observations
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These studies often employ quantum chemical descriptors, which are numerical values that describe the electronic and geometric properties of a molecule. nih.govresearchgate.net
For rhodanine derivatives, QSAR models have been successfully developed to predict their cytotoxic effects. nih.govbenthamdirect.com Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and interatomic distances have been shown to be significant in predicting the anti-proliferative activity of 5-arylidene rhodanine derivatives. sciencepublishinggroup.com One study found that descriptors related to the polarizability of atoms in the outer regions of the molecules were important for cytotoxic activity. nih.gov These findings are often complemented by molecular docking studies, which simulate the binding of the compound to its target protein, providing insights into key interactions. researchgate.net The correlation between these calculated descriptors and observed biological activity can guide the synthesis of new, more potent molecules. sciencepublishinggroup.com For instance, a QSAR model for anticonvulsant activity of a different class of compounds identified the HOMO-LUMO energy gap and the electrophilicity index as influential descriptors. researchgate.net
Table 2: Significant Quantum Chemical Descriptors in QSAR Studies of Rhodanine Derivatives
| Descriptor | Significance | Reference |
|---|---|---|
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | A key predictor of anti-proliferative activity. | sciencepublishinggroup.com |
| d(C-N) (C-N interatomic distance) | A significant descriptor for predicting anti-proliferative activity. | sciencepublishinggroup.com |
| MATS2e, MATs7e, RDF060p (Polarizability-related) | Revealed the importance of polarizable atoms in the outer region of the molecule for cytotoxic activity. | nih.gov |
Medicinal Chemistry Perspectives and Drug Discovery Potential
5-(3-Pyridylmethylene)rhodanine as a "Privileged Heterocycle" and Lead Scaffold
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. researchgate.netnih.gov The rhodanine (B49660) core, chemically known as 2-thioxo-1,3-thiazolidin-4-one, is widely recognized as such a scaffold. nih.govresearchgate.netbohrium.com Its structure allows for chemical modifications at several positions, enabling the synthesis of large libraries of derivatives with a wide spectrum of pharmacological activities, including antibacterial, antiviral, and antitumor effects. mdpi.comnih.gov
5-Arylidenerhodanines, a class to which this compound belongs, are frequently identified as potent hits in high-throughput screening (HTS) campaigns against various targets. nih.gov The synthesis of these compounds, typically through a base-catalyzed Knoevenagel condensation, is well-established, making them accessible for drug discovery programs. bohrium.com The pyridylmethylene group at the C-5 position is of particular interest. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and participate in electrostatic interactions, which can be crucial for target binding and enhancing biological activity. mdpi.com Studies on a series of pyridylmethylene rhodanine derivatives have shown that the position of the nitrogen atom in the pyridine ring significantly influences their antimicrobial activity, with derivatives containing a pyridine-2-ylmethylene moiety showing the highest activity against Gram-positive bacteria. mdpi.com This highlights the importance of the pyridyl substituent in modulating the biological profile of the rhodanine scaffold. The catechol-rhodanine scaffold, for instance, has been identified as a privileged structure for targeting NAD(P)(H)-binding proteins. nih.gov This adaptability makes the rhodanine framework, and by extension this compound, a valuable lead scaffold for designing potent and selective modulators of enzymes and receptors. nih.govbohrium.com
Strategies for Optimizing Potency and Selectivity in Rhodanine-Based Therapeutics
While the rhodanine scaffold is a promising starting point, optimizing the potency and selectivity of its derivatives is a critical step in drug development. Medicinal chemists employ various strategies to fine-tune the properties of these compounds.
Key optimization strategies include:
Structural Modifications: Introducing different substituents on the rhodanine ring and the appended aryl group is a primary strategy. For example, modifying the substituent on the benzene (B151609) ring of benzylidene-rhodanine derivatives can significantly impact their activity. The addition of a hydroxyl group at the para position and a methoxy (B1213986) group at the meta position of a related thiazolidinedione scaffold showed varied effects on EGFR inhibition. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how specific structural features influence biological activity. For instance, in a series of rhodanine derivatives targeting metallo-β-lactamases (MβLs), it was found that diaryl-substituted rhodanines with electron-accepting groups exhibited broad-spectrum inhibition. nih.gov Furthermore, incorporating an N-aromatic carboxyl group made the inhibitors more potent than those with an aliphatic carboxyl group. nih.gov In another study on anticancer rhodanines, a benzylidene moiety at the C5 position was found to be more potent than a naphthylidene substitution for inhibiting Protein of Regenerating Liver 3 (PRL-3). mdpi.com
Target-Specific Design: Rational drug design based on the structure of the biological target can lead to more potent and selective inhibitors. By understanding the binding modes of rhodanine derivatives with their target proteins, researchers can design new analogs with improved interactions. For example, X-ray crystallography has provided insights into the inhibition mechanism of Plasmodium falciparum ENR by rhodanine-containing compounds, guiding further optimization. bohrium.com
Hybridization: Combining the rhodanine scaffold with other pharmacologically active moieties can lead to hybrid molecules with enhanced properties. Li and co-workers combined a rhodanine and a 4-(phenylamino)-quinazoline moiety to create potent antiproliferative agents against cancer cell lines. acs.org They found that derivatives bearing a pyridine ring, particularly one with a bromo substituent, showed the best inhibitory activity. acs.org
The following table summarizes selected research findings on the optimization of rhodanine derivatives:
| Compound Series | Target | Key Optimization Finding | Result | Reference |
| Rhodanine-quinazoline hybrids | HepG2 and A549 cancer cell lines | Introduction of a bromopyridine group | Best inhibitory activity (IC50 = 2.7 µM for HepG2) compared to gefitinib. | acs.org |
| Diaryl-substituted rhodanines | Metallo-β-lactamases (MβLs) | Inclusion of electron-accepting groups | Broad-spectrum inhibition of MβLs (IC50 values <16 µM). | nih.gov |
| 5-substituted rhodanines | Protein of Regenerating Liver 3 (PRL-3) | Benzylidene vs. Naphthylidene at C5 | Benzylidene derivative was more active (IC50 = 0.9 µM) than the naphthylidene derivative (IC50 = 1.7 µM). | mdpi.com |
| Rhodanine-benzoimidazole hybrids | Pim kinases | Combination of rhodanine with a 1H-benzo[d]imidazole ring | Potent inhibition of Pim-1, -2, and -3 kinases with IC50 values in the nanomolar range. | mdpi.com |
Addressing Challenges in Drug Development (e.g., Pan-Assay Interference Compounds)
Despite their potential, rhodanine-based compounds face a significant challenge in drug development: they are frequently flagged as Pan-Assay Interference Compounds (PAINS). bohrium.comwikipedia.orgnih.gov PAINS are molecules that appear as "hits" in high-throughput screening assays through non-specific mechanisms rather than by specifically binding to the intended target. wikipedia.orgacs.org
Characteristics of PAINS that apply to some rhodanine derivatives include:
Non-specific Reactivity: The exocyclic double bond in 5-arylmethylidenerhodanines makes them electrophilic Michael acceptors, which can react non-specifically with proteins. bohrium.comnih.gov
Aggregation: Rhodanine compounds can form aggregates that sequester and non-specifically inhibit proteins. bohrium.comresearchgate.net
Assay Interference: Their color can lead to photometric interference in certain biological assays. bohrium.comnih.gov
The classification of rhodanines as PAINS has led to a debate in the medicinal chemistry community. One perspective views them as problematic compounds with insufficient selectivity that are generally not optimizable. bohrium.comnih.gov This view is supported by the fact that they often show up as frequent hitters in screening campaigns. acs.orgbris.ac.uk
However, another perspective argues that the rhodanine scaffold is a privileged heterocycle and that not all rhodanine derivatives behave as PAINS. researchgate.netnih.govresearchgate.net Proponents of this view emphasize that a PAINS alert should not lead to the automatic dismissal of a compound. Instead, it should prompt further investigation to confirm specific target engagement. tandfonline.com Indeed, specific, high-affinity binding of rhodanine-based inhibitors has been confirmed through methods like X-ray crystallography in several cases. tandfonline.com A systematic analysis of the Protein Data Bank identified numerous complexes of proteins with ligands containing PAINS substructures, including rhodanines, providing evidence of their potential for specific interactions. tandfonline.com
Therefore, addressing the PAINS challenge requires a careful, case-by-case evaluation. Strategies to overcome this issue include:
Using orthogonal assays: Confirming activity in multiple, distinct assay formats can help rule out non-specific effects. tandfonline.com
Biophysical methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography can directly demonstrate specific binding to the target protein.
Structural modification: Medicinal chemists can modify the rhodanine scaffold to reduce its reactivity and potential for non-specific interactions while maintaining or improving target-specific activity.
Exploration of Synergistic Effects in Combination Therapies
Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. frontiersin.org This approach can enhance therapeutic efficacy, reduce the dosage of individual drugs, and overcome or prevent the development of drug resistance. researchgate.net The exploration of synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects, is a key area of research. nih.govplos.org
Rhodanine derivatives, with their diverse biological activities, are potential candidates for use in combination therapies. While specific studies on the synergistic effects of this compound are not extensively documented in the reviewed literature, the principles of combination therapy can be applied to this class of compounds. For example, a rhodanine-based compound targeting a specific pathway could be combined with another drug that inhibits a parallel or downstream pathway, leading to a synergistic effect. plos.orgembopress.org
Research has shown that combining different therapeutic agents can lead to synergistic inhibition of virus replication or cancer cell growth. frontiersin.orgplos.org For instance, the combination of Remdesivir with Azithromycin or Ivermectin resulted in synergistic inhibition of SARS-CoV-2. plos.org In cancer research, computational models are being used to predict synergistic drug combinations, which are then validated experimentally. frontiersin.orgplos.org These studies often focus on targeting key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K pathways. frontiersin.orgplos.org
Given that rhodanine derivatives have been developed as inhibitors of various kinases and other signaling proteins, there is a strong rationale for exploring their use in combination therapies. bohrium.commdpi.com A rhodanine-based inhibitor of a particular kinase could be paired with another agent to achieve a more complete blockade of a signaling network, potentially leading to a potent synergistic anticancer effect. However, it is also important to note that synergistic drug interactions can sometimes accelerate the development of drug resistance, a factor that must be carefully considered in preclinical and clinical development. nih.govnih.gov
Future Research Directions and Translational Outlook
Integration of Advanced Synthetic Methodologies
The creation of diverse libraries of rhodanine (B49660) derivatives is fundamental to exploring their full therapeutic potential. Future research will increasingly rely on advanced synthetic methodologies to enhance efficiency, yield, and structural complexity.
Conventional synthesis of 5-arylmethylene rhodanine derivatives often involves the Knoevenagel condensation of rhodanine or its N-substituted analogs with appropriate aldehydes. mdpi.comnih.gov While effective, modern advancements offer significant improvements. For instance, ultrasound-assisted synthesis has emerged as a green and efficient alternative, often catalyzed by task-specific ionic liquids like 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) ([TMG][Lac]). nih.gov This approach not only accelerates the reaction but also simplifies catalyst recovery and reuse, aligning with the principles of sustainable chemistry. nih.gov
Furthermore, expanding the structural diversity of rhodanine derivatives is crucial. Methods for synthesizing rhodanine-3-carboxyalkyl acids, which can be condensed with various pyridinecarboxaldehydes, allow for the introduction of linkers of varying lengths between the rhodanine core and a carboxylic acid group. mdpi.com This modification can significantly influence the compound's physicochemical properties and biological activity. mdpi.com Another promising frontier is the synthesis of glycosylated rhodanines. nih.govtandfonline.com Techniques involving silylation of the rhodanine core followed by condensation with protected sugar moieties can yield novel N- and S-glucosyl derivatives, which may exhibit unique biological properties and improved pharmacokinetic profiles. nih.govtandfonline.comsemanticscholar.org
These advanced methods will be instrumental in generating novel analogs of 5-(3-Pyridylmethylene)rhodanine with enhanced potency, selectivity, and drug-like properties, paving the way for the next generation of rhodanine-based therapeutics.
Application of Machine Learning and AI in Rhodanine Drug Discovery
Computer-aided drug design is already being applied to rhodanine research. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking have been used to investigate how rhodanine derivatives bind to specific targets, such as the Mycobacterium tuberculosis enzyme InhA. nih.gov These models help visualize structure-activity relationships and guide the design of more potent inhibitors. nih.gov For instance, docking simulations can reveal key amino acid residues involved in binding, providing a rational basis for structural modifications. nih.gov
Identification of Novel Protein Targets and Biological Pathways
A key attribute of the rhodanine scaffold is its ability to interact with a diverse array of protein targets, leading to a wide spectrum of biological activities. researchgate.net While several targets for rhodanine derivatives have been identified, a significant area of future research lies in discovering novel protein interactions and elucidating their roles in biological pathways. This exploration could unlock new therapeutic applications for compounds like this compound.
The known targets of rhodanine derivatives span multiple disease areas, highlighting the scaffold's versatility.
| Therapeutic Area | Protein Target(s) | Relevant Research Finding |
| Metabolic Disease | Aldose Reductase | Derivatives of rhodanine-3-acetic acid, such as Epalrestat, are known inhibitors used in treating diabetic neuropathy. mdpi.com |
| Infectious Disease | Enoyl-acyl carrier protein reductase (InhA) | Rhodanine derivatives have been identified as potent inhibitors of the M. tuberculosis InhA enzyme, crucial for bacterial cell wall synthesis. nih.gov |
| Neurodegenerative Disease | α-synuclein and Tau aggregates | Certain rhodanine compounds can act as inhibitors of both fibril and oligomer formation of proteins implicated in Parkinson's and Alzheimer's diseases. nih.gov |
| Cancer | Topoisomerase II, 3VHE Protein | Glucosylated rhodanines have shown potent cytotoxicity against cancer cell lines through mechanisms including topoisomerase II inhibition and DNA intercalation. nih.govtandfonline.com Other derivatives have been identified as potential inhibitors of the 3VHE protein, a target in prostate cancer. scirp.org |
| General Enzymology | Dehydrogenases | Catechol rhodanine derivatives can bind to the NAD(P) cofactor site of various dehydrogenases. nih.gov |
Development of Chemical Probes for Investigating Biological Processes
The unique chemical and photophysical properties of the rhodanine core make it an excellent scaffold for the development of chemical probes. These molecular tools are essential for studying complex biological processes, visualizing cellular components, and detecting specific analytes.
Rhodanine derivatives have already been successfully engineered into fluorescent probes for various applications. The inherent electronic properties of the scaffold can be modulated through chemical modification to create 'turn-on' or 'turn-off' fluorescent sensors that respond to specific environmental changes or binding events. nih.gov
| Probe Type | Analyte/Target | Mechanism/Observation |
| Enzyme Probe | Dehydrogenases | A catechol rhodanine acetic acid (CRAA) probe acts as a fluorescent stain for dehydrogenases by binding to the NAD(P) cofactor site. nih.gov |
| Protein Aggregate Probe | Tau and α-synuclein fibrils | Indole-containing rhodanine derivatives show a significant decrease in fluorescence upon binding to tau fibrils, acting as probes for these pathological aggregates. nih.gov |
| Ion Sensor | Mercury (Hg²⁺) and Copper (Cu²⁺) ions | A simple rhodanine-based derivative exhibits distinct colorimetric and fluorometric changes in the presence of Hg²⁺ and Cu²⁺, allowing for their detection. |
| pH Probe | H⁺ concentration | A novel probe based on a rhodamine-rhodanine platform demonstrates sensitivity to pH changes. researchgate.net |
The future in this area involves designing more sophisticated and highly specific probes. By conjugating rhodanine moieties to other targeting ligands, researchers can create tools to visualize specific proteins or organelles within living cells. Further exploration of Surface-Enhanced Raman Scattering (SERS) with rhodanine derivatives could lead to highly sensitive analytical methods for trace detection. gre.ac.uk The development of such chemical probes based on the this compound structure and its analogs will not only advance our understanding of fundamental biology but also provide powerful new tools for diagnostics.
Q & A
Q. What are the standard synthetic routes for 5-(3-Pyridylmethylene)rhodanine, and what reaction conditions optimize yield?
The compound is typically synthesized via condensation reactions. A common method involves refluxing rhodanine derivatives with 3-pyridinecarbaldehyde in acetic acid using sodium acetate as a base catalyst . Microwave-assisted synthesis with ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) in water significantly improves reaction efficiency, achieving yields >85% in 10–15 minutes . For solvent-free approaches, glycine catalysis under microwave irradiation reduces side products . Key parameters include temperature control (80–100°C), stoichiometric ratios (1:1.1 for aldehyde:rhodanine), and post-synthesis purification via recrystallization in acetic acid .
Q. What characterization techniques are essential for confirming the structure of this compound derivatives?
Core techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tautomeric forms.
- FT-IR for identifying thioamide (C=S, ~1200 cm⁻¹) and pyridyl C=N stretches (~1600 cm⁻¹) .
- X-ray crystallography to resolve stereochemistry, as demonstrated for 5-(2-pyridylmethylene)rhodanine derivatives .
- Elemental analysis to verify purity (>95% for biological studies) .
Q. What in vitro assays are used to evaluate the antimicrobial potential of this compound compounds?
Q. What solvent systems are optimal for recrystallizing this compound derivatives?
Acetic acid is widely used due to its polarity and ability to dissolve both reactants and products. For hydrophilic derivatives (e.g., glucosylated analogs), ethanol-water mixtures (7:3 v/v) improve crystal formation .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Use gloves and goggles to avoid skin/eye contact (S22/S24/25 guidelines) .
- Work under fume hoods to prevent inhalation of acetic acid fumes during synthesis .
- Store in airtight containers at 4°C to prevent oxidation .
Advanced Research Questions
Q. How can green chemistry approaches improve the synthesis of this compound derivatives?
- Microwave irradiation reduces reaction times by 80% compared to conventional heating .
- Ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium chloride) enable aqueous-phase reactions, eliminating organic solvents .
- Ultrasound-assisted synthesis enhances mass transfer, achieving 92% yield in 20 minutes for 5-benzylidene analogs .
Q. How do computational methods contribute to understanding the biological activity of this compound derivatives?
- Molecular docking identifies binding interactions with targets like DNA gyrase B (binding energy: −9.2 kcal/mol) .
- Molecular dynamics (MD) simulations (e.g., 50-ns trajectories) assess stability of inhibitor-enzyme complexes .
- Quantum chemical calculations (DFT) correlate electronic properties (HOMO/LUMO gaps) with antioxidant efficacy .
Q. What molecular targets have been identified for this compound derivatives in antiviral research?
- Viral RNA polymerase inhibition (e.g., herpes simplex virus) via competitive binding to the active site .
- Host-cell membrane disruption , as shown in studies of glucosylated derivatives against vesicular stomatitis virus (VSV) .
Q. What advanced spectroscopic techniques resolve structural ambiguities in rhodanine derivatives?
Q. How do substituent variations at the 3- and 5-positions of rhodanine affect biological activity profiles?
- 3-Substitution (e.g., propanoic acid) enhances water solubility and cytotoxicity (IC₅₀: 12 µM against HeLa cells) .
- 5-Pyridylmethylene groups improve metal-binding capacity, critical for corrosion inhibition (efficiency: 94% at 1 mM) .
- 3,5-Disubstitution often reduces antimicrobial activity due to steric hindrance .
Q. What electrochemical methods are employed to study this compound's corrosion inhibition properties?
- Potentiodynamic polarization measures corrosion current density (iₚₐᵣᵣ) in HCl .
- Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance (Rₜ) .
- Weight loss experiments validate inhibition efficiency (up to 88% at 298 K) .
Q. How does molecular dynamics simulation elucidate the interaction between rhodanine derivatives and biological membranes?
Q. What are the documented false positives associated with rhodanine-based compounds in bioassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
